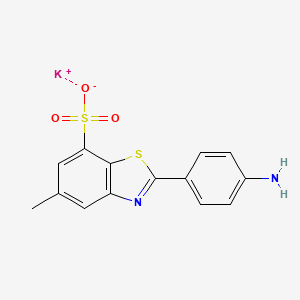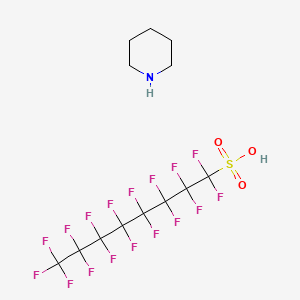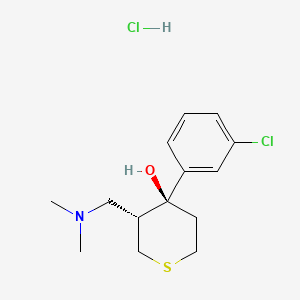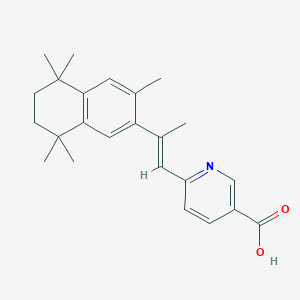
(E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring system and a nicotinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthaldehyde, is synthesized through a series of reactions including Friedel-Crafts alkylation and subsequent hydrogenation.
Aldol Condensation: The naphthalene derivative undergoes aldol condensation with an appropriate aldehyde to form the propenyl intermediate.
Coupling with Nicotinic Acid: The propenyl intermediate is then coupled with nicotinic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
(E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propenyl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the propenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions can be facilitated by bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
In organic synthesis, (E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its aromatic and propenyl groups.
作用机制
The mechanism of action of (E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propenyl group can participate in conjugation with aromatic systems, affecting the electronic properties of the molecule and its interactions with biological targets.
相似化合物的比较
Similar Compounds
Nicotinic Acid Derivatives: Compounds like niacin (vitamin B3) and its analogs.
Naphthalene Derivatives: Compounds such as 1,2,3,4-tetrahydro-1-naphthylamine.
Uniqueness
(E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid is unique due to its combination of a naphthalene ring system with a nicotinic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
167413-68-5 |
|---|---|
分子式 |
C24H29NO2 |
分子量 |
363.5 g/mol |
IUPAC 名称 |
6-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H29NO2/c1-15(11-18-8-7-17(14-25-18)22(26)27)19-13-21-20(12-16(19)2)23(3,4)9-10-24(21,5)6/h7-8,11-14H,9-10H2,1-6H3,(H,26,27)/b15-11+ |
InChI 键 |
GAZWXMUOJOGOHH-RVDMUPIBSA-N |
手性 SMILES |
CC1=CC2=C(C=C1/C(=C/C3=NC=C(C=C3)C(=O)O)/C)C(CCC2(C)C)(C)C |
规范 SMILES |
CC1=CC2=C(C=C1C(=CC3=NC=C(C=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



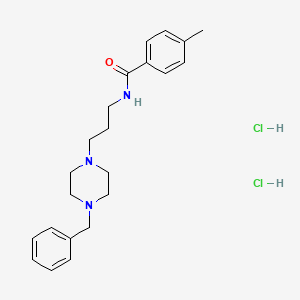
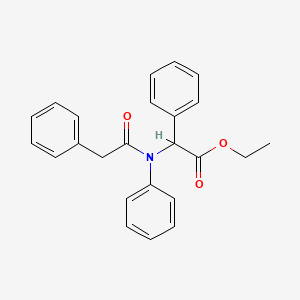
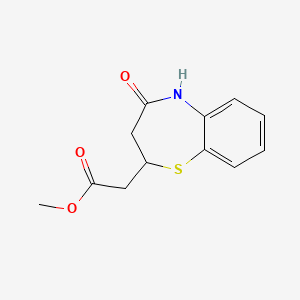
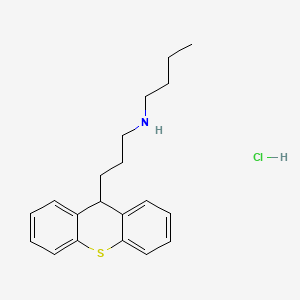

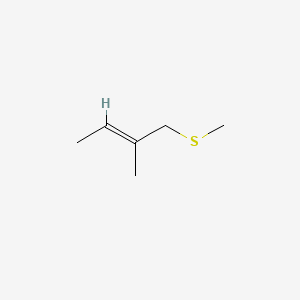
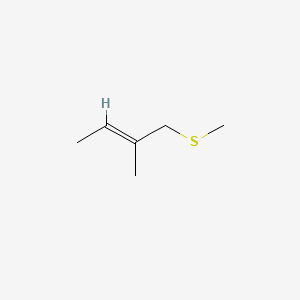

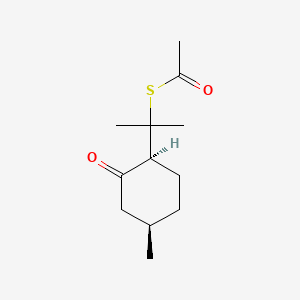
![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
